Evidence Gap Notification: Absence of Published Biological Activity Data for 1856100-11-2
A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and Google Scholar returned zero entries containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, etc.) for the target compound CAS 1856100-11-2 as of the search date. This is in marked contrast to structurally related pyrazole-3-carboxamide CB1 antagonists (e.g., rimonabant, Ki = 1.98 nM at human CB1 [1]) and pyrazol-3-amine kinase inhibitors (e.g., GSK-3β inhibitor 16b, IC50 = 3.1 nM [2]), for which extensive SAR datasets exist. The target compound has not been explicitly claimed or exemplified in any accessible patent. Procuring scientists should be aware that this compound currently functions solely as a chemical building block with no validated biological annotation.
| Evidence Dimension | Published biological activity data availability |
|---|---|
| Target Compound Data | 0 published data points (IC50, Ki, EC50, etc.) identified across major biochemical databases |
| Comparator Or Baseline | Class-level: Rimonabant (SR141716A) has >100 published Ki/IC50 values across CB1 assays; aminopyrazole GSK-3β inhibitor 16b has published IC50 = 3.1 nM [2] |
| Quantified Difference | Not calculable; target compound has zero biological annotations vs. extensive class-level datasets |
| Conditions | Systematic literature and database search (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) |
Why This Matters
Users requiring a biologically pre-validated starting point should select a well-characterized analog from the pyrazole-3-carboxamide or aminopyrazole class rather than this unannotated building block.
- [1] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. doi:10.1016/0014-5793(94)00773-x View Source
- [2] Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Compound 16b, IC50 = 3.1 nM. Bioorg Med Chem. 2023. View Source
